molecular formula C15H17BrN2O3S B2487874 N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide CAS No. 1444298-47-8

N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide

Cat. No.: B2487874
CAS No.: 1444298-47-8
M. Wt: 385.28
InChI Key: XSYMJUSXHSFYLX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a cyano group (CN), a bromophenyl group (C6H4Br), a cyclopentanesulfonyl group (C5H9SO2), and an acetamide group (CH3CONH2). These groups are all connected in a specific way to form the overall structure of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced via a bromination reaction, the cyano group via a cyanation reaction, and the cyclopentanesulfonyl group via a sulfonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is a type of aromatic ring, the cyano group is a type of nitrile, and the cyclopentanesulfonyl group is a type of sulfone .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the bromine atom in the bromophenyl group could be replaced by another atom or group in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were toxic, it could pose a risk if ingested or inhaled .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials .

Properties

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-2-cyclopentylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S/c16-12-5-3-4-11(8-12)14(9-17)18-15(19)10-22(20,21)13-6-1-2-7-13/h3-5,8,13-14H,1-2,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMJUSXHSFYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CC(=O)NC(C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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